cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1049408-37-8
Cat. No.: VC5577732
Molecular Formula: C19H26N6O
Molecular Weight: 354.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049408-37-8 |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 354.458 |
| IUPAC Name | cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H26N6O/c1-15-6-8-17(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)19(26)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 |
| Standard InChI Key | VRDNRCLMGHKRCK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CCCC4 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone, reflects its intricate architecture. The core structure consists of a piperazine ring substituted at the 1-position with a cyclopentyl carbonyl group and at the 4-position with a methylene-linked tetrazole ring. The tetrazole moiety is further substituted with a p-tolyl group (4-methylphenyl).
Stereoelectronic Properties
The compound’s stereoelectronic profile is influenced by the piperazine ring’s flexibility and the tetrazole’s aromaticity. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to electron-deficient characteristics, enhancing binding interactions with biological targets . The cyclopentyl group introduces steric bulk, potentially modulating solubility and membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Tetrazole Moiety: Tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For this compound, 1-(p-tolyl)-1H-tetrazole-5-ylmethanol may serve as a precursor.
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Piperazine Functionalization: The piperazine ring is alkylated using a chloromethyl intermediate derived from the tetrazole precursor. This step may employ agents like trifluoroacetic acid to facilitate coupling, as seen in analogous syntheses .
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Cyclopentyl Carbonylation: A cyclopentyl carbonyl group is introduced via nucleophilic acyl substitution, often using cyclopentyl carbonochloridate in the presence of a base.
Purification and Yield
Column chromatography with silica gel and methanol-methylene dichloride eluents (e.g., 3% methanol) is commonly used for purification, yielding ~91% in optimized conditions .
Characterization and Analytical Data
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), piperazine methylene groups (δ 2.3–3.5 ppm), and aromatic p-tolyl protons (δ 7.2–7.4 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 354.458, consistent with the molecular formula.
Elemental Analysis
Elemental composition aligns with theoretical values (C: 64.38%, H: 7.34%, N: 23.74%, O: 4.54%), validating synthetic fidelity.
Comparative Data
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